N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
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Overview
Description
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is a modified nucleoside analog. It is structurally derived from 2’-deoxycytidine, a component of DNA, by the addition of benzoyl groups at the N4 and 5’-O positions. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl groups and the amine group of 2’-deoxycytidine, followed by selective benzoylation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The 5’-hydroxyl group is protected using a dimethoxytrityl (DMT) group.
Protection of Amine Group: The N4 position is protected using a benzoyl group.
Benzoylation: The 5’-O position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl groups can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the benzoyl protecting groups, yielding 2’-deoxycytidine.
Common Reagents and Conditions
Benzoylation: Benzoyl chloride and pyridine are commonly used for benzoylation.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis of the benzoyl groups.
Major Products Formed
Deprotected Nucleoside: Hydrolysis of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine yields 2’-deoxycytidine.
Scientific Research Applications
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides for various biochemical studies.
Biology: Employed in the study of DNA-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of synthetic DNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine involves its incorporation into synthetic oligonucleotides. The benzoyl groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protecting groups can be removed to yield the desired oligonucleotide sequence .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-2’-deoxycytidine: Lacks the 5’-O-benzoyl group.
5’-O-Benzoyl-2’-deoxycytidine: Lacks the N4-benzoyl group.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Contains a dimethoxytrityl group instead of a benzoyl group at the 5’-O position.
Uniqueness
N4-Benzoyl-5’-O-benzoyl-2’-deoxycytidine is unique due to the presence of benzoyl groups at both the N4 and 5’-O positions, providing enhanced protection during oligonucleotide synthesis and allowing for more efficient and selective reactions .
Properties
CAS No. |
4803-92-3 |
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Molecular Formula |
C23H21N3O6 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 |
InChI Key |
ADBLMNPUSHTBKL-NLWGTHIKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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